An In-depth Technical Guide to 1-Bromoisoquinolin-3-amine (CAS No. 13130-79-5)
An In-depth Technical Guide to 1-Bromoisoquinolin-3-amine (CAS No. 13130-79-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoisoquinolin-3-amine, with the Chemical Abstracts Service (CAS) registry number 13130-79-5, is a key heterocyclic building block in the field of medicinal chemistry and drug discovery.[1][2] Its isoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a bromine atom at the 1-position and an amino group at the 3-position makes this compound a versatile intermediate for the synthesis of diverse and complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard classifications for 1-Bromoisoquinolin-3-amine is provided below.
| Property | Value |
| CAS Number | 13130-79-5 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| IUPAC Name | 1-bromoisoquinolin-3-amine |
| Synonyms | 3-Amino-1-bromoisoquinoline |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1] |
Synthesis of 1-Bromoisoquinolin-3-amine
The synthesis of 1-Bromoisoquinolin-3-amine can be approached through various synthetic routes. One common strategy involves the construction of the isoquinoline ring system followed by functional group interconversions. For instance, a plausible route could involve the synthesis of an appropriately substituted isoquinoline precursor, followed by bromination and amination steps. The specific conditions for these transformations would require careful optimization to ensure regioselectivity and good yields.
Reactivity and Key Transformations
The dual functionality of 1-Bromoisoquinolin-3-amine offers two primary sites for chemical modification: the bromine atom and the amino group.
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Bromine Atom (C1-Position): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, through reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These transformations are fundamental for exploring the structure-activity relationships (SAR) of isoquinoline-based drug candidates.
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Amino Group (C3-Position): The primary amino group is nucleophilic and can participate in a range of reactions, including N-acylation, N-alkylation, and N-arylation.[1] It can also serve as a handle for constructing more complex heterocyclic systems.
The following diagram illustrates a general workflow for the functionalization of 1-Bromoisoquinolin-3-amine via cross-coupling reactions.
General workflow for functionalization.
Experimental Protocols
Detailed methodologies for key transformations of 1-Bromoisoquinolin-3-amine are provided below. These protocols are representative and may require optimization based on the specific substrate and desired product.
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with 1-Bromoisoquinolin-3-amine.
Materials:
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1-Bromoisoquinolin-3-amine (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)
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Potassium carbonate (K₂CO₃) (2.0 mmol)
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1,4-Dioxane (8 mL)
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Water (2 mL)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 1-Bromoisoquinolin-3-amine, the desired arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
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Add 1,4-dioxane and water to the vial.
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Heat the reaction mixture to 90 °C and stir for 12 hours.
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After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-isoquinolin-3-amine derivative.[3]
Buchwald-Hartwig Amination
This protocol outlines a standard procedure for the palladium-catalyzed amination of 1-Bromoisoquinolin-3-amine with a primary or secondary amine.
Materials:
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1-Bromoisoquinolin-3-amine (1.0 mmol)
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Amine (e.g., aniline derivative) (1.2 mmol)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos
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Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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To a Schlenk flask, add 1-Bromoisoquinolin-3-amine, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
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Heat the reaction mixture to 100 °C and stir for 12-24 hours.
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After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[3]
Applications in Drug Discovery
The isoquinoline scaffold is a core component of many kinase inhibitors. Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[4] Derivatives of 1-Bromoisoquinolin-3-amine can be synthesized to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.
The following diagram illustrates a hypothetical signaling pathway where a derivative of 1-Bromoisoquinolin-3-amine acts as a kinase inhibitor.
Hypothetical kinase inhibition pathway.
Conclusion
1-Bromoisoquinolin-3-amine is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries for drug screening. The isoquinoline core, combined with the ability to introduce a wide range of substituents at the 1- and 3-positions, makes this compound a highly attractive starting material for the development of targeted therapies, especially in the field of oncology. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutics.
References
- 1. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
- 2. CAS # 13130-79-5, 1-Bromoisoquinolin-3-amine, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

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